N-((4-(3-chlorophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
N-[[4-(3-chlorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4OS/c1-2-11-26-19-23-22-17(24(19)16-10-6-9-15(20)12-16)13-21-18(25)14-7-4-3-5-8-14/h3-10,12H,2,11,13H2,1H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNUIJZZGZLPHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C2=CC(=CC=C2)Cl)CNC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(3-chlorophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 3-chlorobenzyl chloride and a suitable nucleophile.
Attachment of the Propylthio Group: The propylthio group can be attached through a thiolation reaction using propylthiol and a suitable activating agent.
Formation of the Benzamide Group: The final step involves the formation of the benzamide group through an amidation reaction using benzoyl chloride and an amine derivative of the triazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the propylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the benzamide group, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced triazole derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
N-((4-(3-chlorophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide has shown promise in several medicinal applications:
- Antimicrobial Activity : Triazole derivatives are known for their effectiveness against various pathogens. Studies indicate that related compounds exhibit significant antimicrobial properties, making them candidates for antibiotic development.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, related triazole compounds have demonstrated IC50 values in the low micromolar range against specific cancer cell lines.
Biological Studies
The compound's mechanism of action involves interaction with specific molecular targets. The triazole ring can inhibit enzymes crucial for pathogen survival or cancer cell growth. The chlorophenyl group may enhance binding affinity to targets, while the propylthio group modulates lipophilicity.
Industrial Applications
In addition to its medicinal uses, this compound serves as a building block in synthetic organic chemistry and materials science. Its unique properties allow it to be utilized in developing new materials or as an intermediate in synthesizing other valuable compounds.
Mechanism of Action
The mechanism of action of N-((4-(3-chlorophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to its targets, while the propylthio group can modulate its lipophilicity and cellular uptake. The benzamide group may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-((4-(3-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide: Similar structure but with a methylthio group instead of a propylthio group.
N-((4-(3-chlorophenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide: Similar structure but with an ethylthio group instead of a propylthio group.
N-((4-(3-chlorophenyl)-5-(butylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide: Similar structure but with a butylthio group instead of a propylthio group.
Uniqueness
N-((4-(3-chlorophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The propylthio group, in particular, may influence its lipophilicity and interaction with biological membranes, potentially enhancing its efficacy in certain applications.
Biological Activity
N-((4-(3-chlorophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of triazole derivatives, which have been widely studied for their diverse biological activities, including anticancer, antifungal, and antibacterial properties.
Chemical Structure
The molecular formula of the compound is , and it features a triazole ring that contributes significantly to its biological activity. The presence of the 3-chlorophenyl and propylthio groups enhances its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.
- IC50 Values : In vitro studies indicate that related triazole compounds exhibit IC50 values in the low micromolar range against various cancer cell lines. For example, some derivatives demonstrated IC50 values as low as 1.61 µg/mL against specific tumor cell lines, indicating potent cytotoxic effects .
Antifungal Activity
Triazole compounds are well-known for their antifungal properties. The mechanism often involves the inhibition of ergosterol synthesis in fungal cell membranes.
- Mechanism of Action : The triazole moiety interferes with the enzyme lanosterol demethylase, crucial for ergosterol biosynthesis. This disruption leads to increased membrane permeability and ultimately cell death in fungi .
Antibacterial Activity
The antibacterial efficacy of triazole derivatives has also been explored. Compounds with similar structures have shown significant activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Some derivatives exhibit MIC values as low as 31.25 µg/mL against various bacterial strains .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Importance |
|---|---|
| Triazole Ring | Essential for anticancer and antifungal activity |
| Chlorophenyl Group | Enhances lipophilicity and cellular uptake |
| Propylthio Group | Contributes to pharmacological activity |
Case Studies
- Anticancer Studies : A study evaluated a series of triazole derivatives against various cancer cell lines, revealing that modifications at the phenyl and thiazole positions significantly affected their cytotoxicity .
- Antifungal Efficacy : Research on related compounds demonstrated their effectiveness against Candida species, with a notable reduction in fungal load in treated groups compared to controls .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-((4-(3-chlorophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves constructing the triazole core via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., POCl₃ at 90°C) . The propylthio group is introduced via nucleophilic substitution, followed by benzamide coupling using HATU or EDCI as coupling agents.
- Optimization : Solvent choice (e.g., DMF or acetonitrile), temperature control (70–90°C), and catalyst selection (e.g., triethylamine for deprotonation) significantly impact yield and purity. Reaction progress should be monitored via TLC and validated by NMR .
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?
- Structural Validation :
- X-ray crystallography : SHELX software (SHELXL for refinement) resolves bond lengths/angles and confirms stereochemistry .
- Spectroscopy :
- ¹H/¹³C NMR : Assigns protons (e.g., methylene at δ 4.2–4.5 ppm) and carbons (e.g., triazole C=N at ~150 ppm).
- IR : Confirms amide C=O stretch (~1650 cm⁻¹) and triazole ring vibrations (~1450 cm⁻¹) .
- Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 439.2) .
Advanced Research Questions
Q. How do conflicting bioactivity results arise in studies of this compound, and how can they be resolved?
- Case Study : Discrepancies in antimicrobial vs. anticancer activity may stem from assay conditions (e.g., cell line specificity or bacterial strain resistance). For example, triazole derivatives exhibit variable MIC values (2–32 µg/mL) depending on substituent electronic effects .
- Resolution Strategies :
- Dose-response curves : Establish IC₅₀/EC₅₀ values across multiple cell lines (e.g., MCF-7 vs. HepG2).
- Mechanistic assays : Use flow cytometry to differentiate apoptosis (Annexin V staining) from necrosis (propidium iodide uptake) .
Q. What computational methods predict the binding interactions of this compound with biological targets?
- Methodology :
- Docking : Glide (Schrödinger) performs rigid-receptor docking with OPLS-AA force fields, achieving <1 Å RMSD accuracy for ligand poses .
- MD Simulations : AMBER or GROMACS assess stability of ligand-protein complexes (e.g., with ASK1 kinase) over 100 ns trajectories.
Q. How can crystallographic data resolve ambiguities in tautomeric forms of the triazole ring?
- Approach : SHELXL refines X-ray data to distinguish between 1,2,4-triazole tautomers (e.g., 1H vs. 4H forms) via electron density maps. For example, C–N bond lengths (1.32–1.35 Å) confirm the dominant tautomer .
- Validation : Compare experimental data with DFT-calculated geometries (e.g., B3LYP/6-31G*) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
